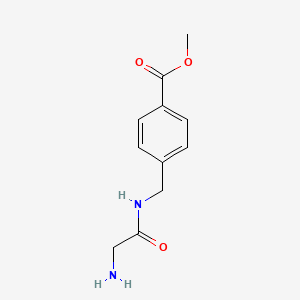
4-Quinolinecarboxylic acid, 6-chloro-3-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-fluoroquinoline-4-carboxylic acid is a quinoline derivative characterized by the presence of chlorine and fluorine atoms at the 6th and 3rd positions, respectively, and a carboxylic acid group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in an ethanol medium. This reaction proceeds through condensation and cyclization to form the desired quinoline derivative .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave irradiation techniques to enhance reaction efficiency and yield. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve product yields compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are typically used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
6-Chloro-3-fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 6-chloro-3-fluoroquinoline-4-carboxylic acid is primarily related to its ability to interact with biological targets such as enzymes. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are well-known antibacterial agents.
Comparison with Similar Compounds
- 6-Fluoroquinoline-3-carboxylic acid
- 4-Chloro-6-fluoroquinoline-3-carboxylic acid
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Comparison: 6-Chloro-3-fluoroquinoline-4-carboxylic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and biological activity. Compared to 6-fluoroquinoline-3-carboxylic acid, the presence of the chlorine atom at the 6th position can enhance its antibacterial properties. Similarly, the compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
834884-19-4 |
|---|---|
Molecular Formula |
C10H5ClFNO2 |
Molecular Weight |
225.60 g/mol |
IUPAC Name |
6-chloro-3-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2/c11-5-1-2-8-6(3-5)9(10(14)15)7(12)4-13-8/h1-4H,(H,14,15) |
InChI Key |
HVPOATYGVHTTFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluorospiro[chroman-2,4'-piperidine]](/img/structure/B11882174.png)

![Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate](/img/structure/B11882186.png)

![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)





![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)

